molecular formula C22H38N4O3 B6042968 1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol

1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol

Cat. No.: B6042968
M. Wt: 406.6 g/mol
InChI Key: LMQZFSOIAOXOBY-UHFFFAOYSA-N
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Description

1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol is a complex organic compound that features a combination of piperazine, morpholine, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with the ethylation of piperazine to form 4-ethylpiperazine.

    Phenoxy Group Introduction: Reacting 3-bromopropan-2-ol with 3-aminomethylphenol to introduce the phenoxy group.

    Coupling Reactions: Coupling the intermediate products through nucleophilic substitution or other suitable reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing groups.

    Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound might be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound could be studied for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or other materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol would depend on its specific interactions with molecular targets. This might involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol: Similar structure with a methyl group instead of an ethyl group.

    1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-piperidin-4-ylethylamino)methyl]phenoxy]propan-2-ol: Similar structure with a piperidine group instead of a morpholine group.

Uniqueness

1-(4-Ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(4-ethylpiperazin-1-yl)-3-[3-[(2-morpholin-4-ylethylamino)methyl]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38N4O3/c1-2-24-8-10-26(11-9-24)18-21(27)19-29-22-5-3-4-20(16-22)17-23-6-7-25-12-14-28-15-13-25/h3-5,16,21,23,27H,2,6-15,17-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQZFSOIAOXOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(COC2=CC=CC(=C2)CNCCN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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